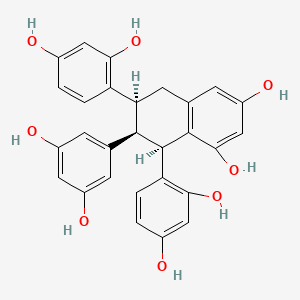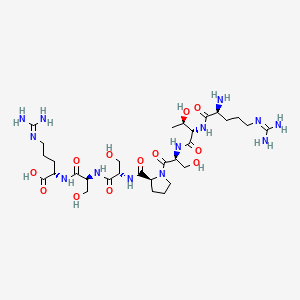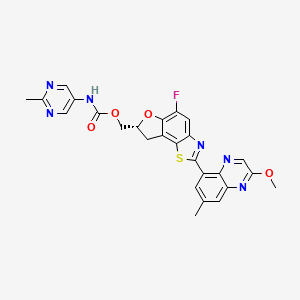
PAR4 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protease-activated receptor 4 antagonist 1 is a compound that targets protease-activated receptor 4, a member of the G protein-coupled receptor family. Protease-activated receptor 4 is involved in platelet activation and aggregation, making it a significant target for antithrombotic therapy. Protease-activated receptor 4 antagonist 1 is being studied for its potential to prevent thrombotic events by inhibiting the activation of protease-activated receptor 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protease-activated receptor 4 antagonist 1 typically involves a three-step synthetic route. One example is the development of indole-based protease-activated receptor 4 antagonists, which includes the following steps :
- Formation of the indole core through a cyclization reaction.
- Functionalization of the indole core with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound.
Industrial Production Methods
Industrial production methods for protease-activated receptor 4 antagonist 1 are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Protease-activated receptor 4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol.
Scientific Research Applications
Protease-activated receptor 4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of protease-activated receptor 4 and related pathways.
Biology: Investigated for its role in platelet activation and aggregation, as well as its potential to modulate other cellular processes.
Mechanism of Action
Protease-activated receptor 4 antagonist 1 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and various intracellular signaling molecules.
Comparison with Similar Compounds
Protease-activated receptor 4 antagonist 1 is unique compared to other protease-activated receptor antagonists due to its selectivity for protease-activated receptor 4 and its potential to provide a safer antithrombotic therapy . Similar compounds include:
Vorapaxar: A protease-activated receptor 1 antagonist used as an antiplatelet drug.
BMS-986120: Another protease-activated receptor 4 antagonist currently under investigation for its antithrombotic properties.
Protease-activated receptor 4 antagonist 1 stands out due to its specific targeting of protease-activated receptor 4, which may offer advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C26H21FN6O4S |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1 |
InChI Key |
SGYYQMJPGDIKMA-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



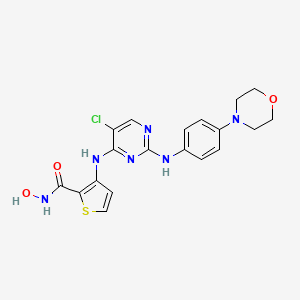
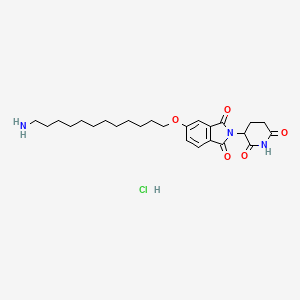
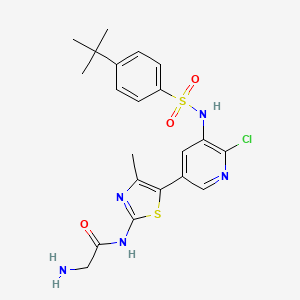
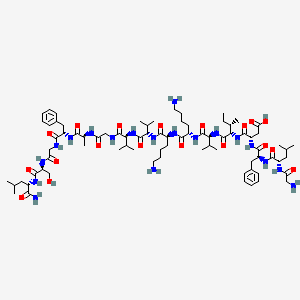

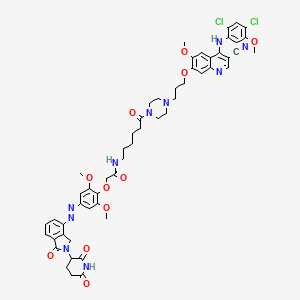
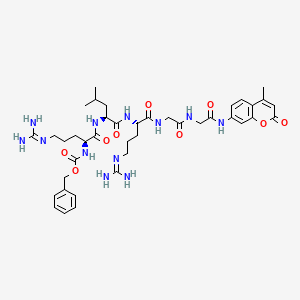
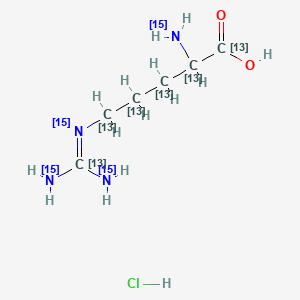
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
